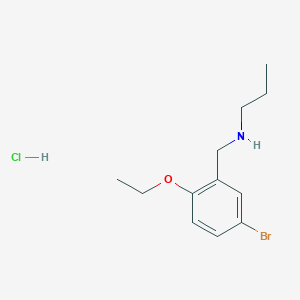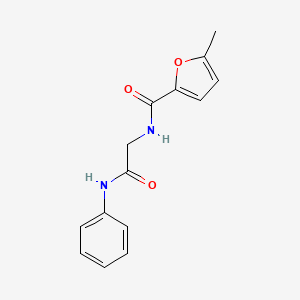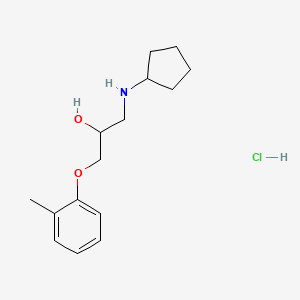
N-(5-bromo-2-ethoxybenzyl)-1-propanamine hydrochloride
Overview
Description
N-(5-bromo-2-ethoxybenzyl)-1-propanamine hydrochloride, also known as BEB, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various research fields. BEB is a synthetic compound that is used primarily as a research tool to investigate the biochemical and physiological effects of certain processes in living organisms.
Scientific Research Applications
N-(5-bromo-2-ethoxybenzyl)-1-propanamine hydrochloride has been used in a variety of scientific research applications, including the study of neurotransmitter release, receptor function, and signal transduction pathways. N-(5-bromo-2-ethoxybenzyl)-1-propanamine hydrochloride is commonly used as a tool to investigate the role of specific proteins and enzymes in these processes. It has also been used to study the effects of certain drugs on these processes and to develop new drugs that target specific proteins or enzymes.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-ethoxybenzyl)-1-propanamine hydrochloride is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been shown to inhibit the activity of certain ion channels and receptors.
Biochemical and Physiological Effects:
N-(5-bromo-2-ethoxybenzyl)-1-propanamine hydrochloride has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain enzymes and proteins, and the modulation of ion channel and receptor function. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromo-2-ethoxybenzyl)-1-propanamine hydrochloride in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to investigate the role of specific proteins and enzymes in biochemical and physiological processes. However, one limitation of using N-(5-bromo-2-ethoxybenzyl)-1-propanamine hydrochloride is its potential toxicity. N-(5-bromo-2-ethoxybenzyl)-1-propanamine hydrochloride has been shown to have toxic effects on certain cell types, and caution should be taken when using it in lab experiments.
Future Directions
There are many future directions for the use of N-(5-bromo-2-ethoxybenzyl)-1-propanamine hydrochloride in scientific research. One area of interest is the development of new drugs that target specific proteins or enzymes that are involved in disease processes. Another area of interest is the investigation of the role of N-(5-bromo-2-ethoxybenzyl)-1-propanamine hydrochloride in the modulation of ion channel and receptor function. Additionally, the use of N-(5-bromo-2-ethoxybenzyl)-1-propanamine hydrochloride in the study of neurotransmitter release and signal transduction pathways may lead to new insights into the mechanisms underlying these processes.
properties
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-3-7-14-9-10-8-11(13)5-6-12(10)15-4-2;/h5-6,8,14H,3-4,7,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMGLJOKARBCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)Br)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395535.png)



![2,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4395556.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4395572.png)
![8-(trifluoroacetyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4395581.png)
![N-cyclohexyl-2-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4395585.png)
![8-sec-butoxy-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4395596.png)
![(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4395604.png)
![({1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4395617.png)
![5-{4-[1-(4-methoxyphenyl)-1-methylethyl]phenoxy}-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B4395629.png)